molecular formula C18H14FNO2S B2373932 (5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 870554-66-8

(5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2373932
CAS No.: 870554-66-8
M. Wt: 327.37
InChI Key: JWRJDEZBKFHNBH-YBEGLDIGSA-N
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Description

(5Z)-5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic compound based on the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized as a privileged scaffold in modern medicinal chemistry for its wide range of biological potentials . This specific 5-benzylidene derivative is of significant interest for early-stage pharmacological investigation, primarily in the areas of infectious disease and oxidative stress research. Compounds of this class are frequently investigated for their antimicrobial properties. The TZD core is a versatile moiety with demonstrated antibacterial and antifungal activity, and researchers often evaluate such compounds against a panel of gram-positive and gram-negative bacterial strains, such as Staphylococcus aureus and Escherichia coli , as well as fungal strains like Candida albicans . The antimicrobial effect is sometimes explored through molecular docking studies to understand a compound's potential interaction with bacterial targets, such as the ATP binding pocket of DNA gyrase, a critical enzyme for bacterial DNA replication . Furthermore, the 5-benzylidene-thiazolidine-2,4-dione structure is a common framework for evaluating antioxidant activity. Researchers can assess the radical scavenging potential of these compounds using established in vitro methods, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, to determine their ability to neutralize stable free radicals . The structural features of this compound, including the 4-fluorophenyl and 4-methylbenzyl substituents, make it a candidate for structure-activity relationship (SAR) studies aimed at optimizing the bioactivity of the TZD core . It is also a valuable intermediate for the synthesis of more complex molecules within a hybrid pharmacophore approach . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2S/c1-12-2-4-14(5-3-12)11-20-17(21)16(23-18(20)22)10-13-6-8-15(19)9-7-13/h2-10H,11H2,1H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRJDEZBKFHNBH-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring with fluorophenyl and methylphenyl substituents. Its structural formula is represented as follows:

C17H16FNO2S\text{C}_{17}\text{H}_{16}\text{F}\text{N}\text{O}_{2}\text{S}

This unique structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it may affect the activity of peroxisome proliferator-activated receptors (PPARs), which play a significant role in glucose and lipid metabolism .
  • Antimicrobial Activity : Studies indicate that derivatives of thiazolidinones exhibit promising antimicrobial properties against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound's fluorinated derivatives have demonstrated significant minimum inhibitory concentrations (MIC) against these pathogens .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 by activating intrinsic apoptotic pathways .

Antimicrobial Activity

A comparative analysis of several thiazolidinone derivatives against MRSA revealed the following MIC values:

CompoundMIC (μg/mL)Activity
4c0.39Effective against MRSA
4f0.39 - 0.79Effective against MRSA
Control>6.25Ineffective

These results highlight the potential of fluorinated thiazolidinones as effective antimicrobial agents.

Anticancer Activity

In vitro studies on MCF-7 cells showed that this compound induced cell death through apoptosis with an IC50 value comparable to established anticancer drugs .

Case Studies

  • Thiazolidinone Derivatives in Cancer Treatment :
    A study investigated a series of thiazolidinone derivatives, including our compound of interest, focusing on their ability to inhibit topoisomerases I and II. The most active derivative showed significant cytotoxicity in MCF-7 cells, suggesting that modifications to the thiazolidinone scaffold can enhance anticancer efficacy .
  • Euglycemic Effects in Diabetic Models :
    Research on thiazolidinediones indicated that certain derivatives could act as euglycemic agents without the adverse effects commonly associated with traditional treatments like pioglitazone. These findings suggest that this compound may have therapeutic applications in managing type 2 diabetes .

Scientific Research Applications

Antibacterial Applications

Recent studies have focused on the antibacterial properties of thiazolidinone derivatives, including (5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione.

Case Study: Anti-MRSA Activity
A study evaluated a series of fluorinated thiazolidinone derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). Among these compounds, those with halogenated arylidene rings exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against clinical MRSA isolates. The compound's effectiveness was attributed to its ability to inhibit bacterial growth and its bactericidal nature, as demonstrated in time-kill assays .

CompoundMIC (μg/mL)Activity
4c0.39Bactericidal
4f0.39 - 0.79Bactericidal

Anticancer Potential

Thiazolidinone derivatives are also being explored for their anticancer properties. The structural features of this compound suggest potential interactions with cancer cell targets.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent investigation, various thiazolidinone analogues were synthesized and screened for cytotoxicity against several cancer cell lines, including HCT-116 and HepG2. The results indicated that certain derivatives exhibited IC50 values ranging from 10 to 30 µM, demonstrating considerable effectiveness compared to standard chemotherapeutic agents .

CompoundCell LineIC50 (µM)Comparison
Compound AHCT-11610Higher efficacy than standard
Compound BHepG230Comparable to cisplatin

Chemical Reactions Analysis

Knoevenagel Condensation for Core Formation

The synthesis of the thiazolidine-2,4-dione backbone involves Knoevenagel condensation between 2,4-thiazolidinedione and substituted aldehydes. For this compound:

  • Reactants : 2,4-Thiazolidinedione + 4-fluorobenzaldehyde + 4-methylbenzyl bromide.

  • Conditions : Base (e.g., piperidine or K2_2
    CO3_3
    ), ethanol/methanol solvent, reflux (70–80°C, 4–6 hours) .

  • Mechanism : The α-hydrogen of the thiazolidinedione undergoes nucleophilic attack on the aldehyde carbonyl, forming the exocyclic double bond at C5 (Z-configuration) .

Table 1: Optimization of Knoevenagel Condensation

BaseSolventTemperature (°C)Yield (%)Reference
PiperidineEthanol7578
K2_2
CO3_3
Methanol8082
DBUTHF7065

Nucleophilic Substitution at Fluorophenyl Group

The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic aromatic substitution (NAS) . Common reactions include:

  • Amination : Reacting with amines (e.g., piperazine) in DMF at 100°C to form amino derivatives .

  • Thiolation : Treatment with sodium hydrosulfide (NaSH) yields thioether analogues .

Table 2: Substitution Reactions at Fluorophenyl Ring

NucleophileReagentConditionsProductYield (%)Reference
PiperazineDMF, 100°C4-Fluoro → 4-Piperazinyl5-[(4-piperazinyl)methylidene]...68
NaSHEthanol, 60°C4-Fluoro → 4-SH5-[(4-mercaptophenyl)methylidene]...55

Oxidation and Reduction of the Thiazolidine Ring

The thiazolidine-2,4-dione core undergoes redox reactions:

  • Oxidation : Using KMnO4_4
    /H2_2
    SO4_4
    oxidizes the exocyclic double bond to a diketone .

  • Reduction : NaBH4_4
    selectively reduces the C=N bond of the methylidene group to a secondary amine .

Table 3: Redox Reactions of the Thiazolidine Core

ReactionReagentConditionsProductYield (%)Reference
OxidationKMnO4_4
/H2_2
SO4_4
0°C, 2 hours2,4-Dioxo-thiazolidine derivative72
ReductionNaBH4_4
text
| Methanol, RT | 5-(4-Fluorobenzyl)-3-(4-methylbenzyl)... | 85 |[7] |

Cycloaddition Reactions

The exocyclic double bond participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

  • Conditions : Toluene, 110°C, 12 hours.

  • Product : Fused bicyclic adducts with enhanced rigidity .

Table 4: Cycloaddition Partners and Outcomes

DienophileConditionsProduct StructureYield (%)Reference
Maleic anhydrideToluene, 110°CBicyclic thiazolidine-furan63
TetrazineDCM, RTTriazine-linked conjugate58

Functionalization at N3 Position

The N3-methylphenyl group undergoes alkylation or arylation :

  • Alkylation : Using alkyl halides (e.g., ethyl bromoacetate) in DMF with NaH yields ester-functionalized derivatives .

  • Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids introduces aromatic groups .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces Z→E isomerization of the exocyclic double bond, altering biological activity .

Key Research Findings

  • Bioactivity Modulation : Substitution at the fluorophenyl ring (e.g., piperazinyl derivatives) enhances COX-II inhibition by 40% compared to the parent compound .

  • Stability : The thiazolidine ring is prone to hydrolysis under acidic conditions (pH < 3), forming 4-fluorocinnamic acid derivatives .

  • Solubility : Esterification at N3 improves aqueous solubility (log P reduced from 3.2 to 1.8) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogues:

Structural Analogues with Modified Aromatic Substituents

  • Compound 3a (E,Z-3-benzyl-5-(4-methylphenylmethylene)-4-oxo-2-thioxo-1,3-thiazolidine): Structural Difference: Replaces the 2,4-dione moiety with a 4-oxo-2-thioxo group. This derivative shows higher reactivity in cycloaddition reactions . Biological Relevance: Primarily studied for synthetic utility rather than pharmacological activity .
  • L-173 ((5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-{4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione) :

    • Structural Difference : Substitutes 4-fluorophenyl with 4-chlorophenyl and introduces a triazole-piperazine side chain.
    • Impact : The chlorine atom increases lipophilicity and steric bulk, enhancing antifungal activity. The triazole-piperazine moiety improves solubility and membrane penetration .
    • Biological Relevance : Demonstrated potent antifungal and anticancer activity, with improved thermodynamic solubility compared to the target compound .

Analogues with Heterocyclic Modifications

  • SMI-IV-4 ((5Z)-3-(2E)-3-(3-Amino-4-hydroxyphenyl)prop-2-enoyl]-5-[pyridin-4-yl]methylidene]-1,3-thiazolidine-2,4-dione): Structural Difference: Replaces the 4-methylphenyl group with a pyridinylmethylidene moiety and adds an amino-hydroxyphenylpropenoyl chain. Impact: The pyridine ring introduces basicity, enhancing water solubility. The amino-hydroxyphenyl group facilitates hydrogen bonding, reflected in its strong docking score (-5.1) for PPAR-γ binding . Biological Relevance: Higher predicted receptor affinity than the target compound due to polar substituents .
  • (5Z)-5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione :

    • Structural Difference : Incorporates a furyl linker and morpholinyl group instead of the 4-methylphenyl substituent.
    • Impact : The morpholine ring improves solubility and pharmacokinetic properties, while the furyl group may alter electronic distribution. This compound is less lipophilic than the target compound .

Analogues with Functional Group Variations

  • (5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: Structural Difference: Replaces the 2,4-dione with a 2-sulfanylidene-4-one group and adds methoxy substituents. Methoxy groups improve electron-donating capacity .
  • (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one :

    • Structural Difference : Features a hydroxyl group on the benzylidene ring and a thioxo group.
    • Impact : The hydroxyl group enables hydrogen bonding, improving solubility but reducing metabolic stability. The thioxo group may confer antioxidant activity .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Docking Score Solubility
Target Compound 1,3-Thiazolidine-2,4-dione 5-(4-Fluorophenyl)methylidene, 3-(4-methylphenyl)methyl Antidiabetic (predicted) N/A Moderate lipophilicity
L-173 1,3-Thiazolidine-2,4-dione 5-(4-Chlorophenyl)methylidene, triazole-piperazine Antifungal, Anticancer N/A High (pH 7.4)
SMI-IV-4 1,3-Thiazolidine-2,4-dione 5-Pyridinylmethylidene, amino-hydroxyphenyl PPAR-γ agonist (predicted) -5.1 High
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl... 1,3-Thiazolidin-4-one 2-Hydroxybenzylidene, thioxo Antioxidant N/A Low (hydrophobic)

Key Research Findings

Electronic Effects : Fluorine and chlorine substituents enhance electronegativity and metabolic stability, but chlorine increases lipophilicity more significantly .

Solubility : Morpholine and pyridine substituents improve aqueous solubility, whereas methyl and methoxy groups enhance membrane permeability .

Stereochemistry : The Z-configuration at position 5 is conserved in active analogues, emphasizing its role in maintaining planar geometry for receptor interactions .

Preparation Methods

Core Synthetic Framework: Knoevenagel Condensation

The foundational method involves sequential alkylation and Knoevenagel condensation (Figure 1). BenchChem outlines a three-step protocol:

  • Imine Formation :
    $$ \text{4-Fluorobenzaldehyde} + \text{4-Methylbenzylamine} \xrightarrow{\text{EtOH, 60°C}} \text{N-(4-methylbenzyl)-4-fluorobenzaldimine} $$
    Reaction time: 4–6 hours (yield: 78–85%)

  • Thiazolidinedione Coupling :
    $$ \text{Imine intermediate} + \text{Thiazolidine-2,4-dione} \xrightarrow{\text{HCl (cat.), MeOH}} \text{Crude product} $$
    Acid catalysis facilitates nucleophilic attack at the imine carbon.

  • Stereoselective Cyclization :
    Microwave-assisted Z-configuration stabilization at 80°C for 30 minutes achieves >95% isomeric purity.

Key Parameters :

Parameter Optimal Range Impact on Yield
Solvent Methanol/Ethanol ↑ Polarity → ↑ Rate
Temperature 60–80°C >80°C → Isomerization
Catalyst Loading 5 mol% HCl Excess → Side products

Green Chemistry Modifications

Frontiers in Chemistry demonstrates solvent-free synthesis using choline chloride:N-methylurea deep eutectic solvent (DES):

  • DES Preparation :
    Choline chloride and N-methylurea (1:2 molar ratio) heated at 80°C until homogeneous.

  • One-Pot Reaction :
    $$ \text{Thiazolidine-2,4-dione (2 mmol)} + \text{4-Fluorobenzaldehyde (2 mmol)} \xrightarrow{\text{DES, 80°C}} \text{Product} $$

    • Time: 2.5 hours (vs. 6 hours in ethanol)
    • Yield: 89% vs. 72% conventional

Recyclability Data :

Cycle Yield (%) Purity (HPLC)
1 89 98.2
3 85 97.8
5 81 96.4

Industrial-Scale Production

ParChem’s patented method employs continuous flow reactors for kilogram-scale synthesis:

Process Flow :

  • Feedstock Mixing :
    4-Fluorobenzaldehyde (Stream A) and pre-alkylated thiazolidinedione (Stream B) combined at T-junction.
  • Reaction Zone :

    • Tubular reactor (ID 10 mm, L 15 m)
    • Residence time: 8 minutes at 140°C
  • In-Line Purification :
    Simulated moving bed chromatography removes E-isomer contaminants (<0.5%).

Economic Metrics :

Metric Batch Process Flow Process
Annual Capacity 200 kg 1.2 tons
E-Factor 32 11
Energy Consumption 18 kWh/kg 6.5 kWh/kg

Stereochemical Control Strategies

The Z-configuration is maintained through:

  • Microwave Irradiation :

    • 300 W pulses at 2.45 GHz disrupts planar transition states favoring Z-form.
    • 30-minute exposure achieves 96:4 Z:E ratio.
  • Additive Screening :

    • L-Proline (10 mol%): Chelates intermediate via H-bonding (ΔΔG‡ = 3.2 kcal/mol).
    • β-Cyclodextrin encapsulation: Prevents rotational freedom post-condensation.

Isomer Distribution :

Condition Z:E Ratio
Thermal (80°C) 72:28
Microwave + L-Proline 98:2

Post-Synthetic Purification

Industrial batches use orthogonal methods:

  • Crystallization :

    • Solvent: Ethyl acetate/n-Heptane (3:7)
    • Cooling rate: 0.5°C/min → 99.1% purity
  • Chromatography :

    • Silica gel modified with (3-aminopropyl)triethoxysilane
    • Eluent: Dichloromethane/Acetone (95:5)

Impurity Profile :

Contaminant Concentration (ppm)
E-Isomer <500
Des-fluoro analogue <20
Oxidative byproducts <100

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The compound is synthesized via multi-step condensation reactions. A typical approach involves reacting substituted benzaldehydes with thiazolidinedione precursors under reflux in solvents like ethanol or acetic acid, catalyzed by bases (e.g., piperidine). For example, IR spectroscopy (e.g., 1735 cm⁻¹ for C=O stretching) and NMR are critical for confirming functional groups and stereochemistry . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Reaction optimization may involve adjusting catalysts (e.g., sodium acetate) or solvent systems to improve yield (>70%) and purity .

Q. How is the compound screened for initial biological activity?

Primary biological screening often involves in vitro assays:

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-8 colon cancer) to determine IC₅₀ values, with dose-response curves over 24–72 hours .
  • Antimicrobial activity : Broth microdilution assays against fungal/bacterial strains (e.g., Candida albicans) to measure minimum inhibitory concentrations (MICs) .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .

Q. What analytical techniques are used to confirm structural integrity?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and Z/E isomerism via coupling constants .
  • X-ray crystallography : Resolves absolute configuration, as seen in similar thiazolidinedione derivatives (e.g., CCDC-deposited structures) .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can molecular docking predict target interactions and guide drug design?

Docking studies (e.g., AutoDock Vina) evaluate binding affinity to targets like DNA topoisomerase I or PPAR-γ. For example, thiazolidinedione derivatives show docking scores ranging from -3.8 to -5.1 kcal/mol, correlating with experimental IC₅₀ values. Key interactions include hydrogen bonds with Arg288 (PPAR-γ) or π-π stacking with DNA bases . Molecular dynamics simulations (100 ns) further assess binding stability via RMSD/RMSF plots .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

  • Cyclodextrin complexes : Phase-solubility diagrams (e.g., with β-cyclodextrin) improve aqueous solubility by 10–20-fold via host-guest encapsulation .
  • Nanoparticle formulation : PLGA-based nanoparticles (150–200 nm) increase plasma half-life in rodent models .
  • Prodrug design : Esterification of the 4-oxo group enhances intestinal absorption .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

  • Fluorophenyl group : Enhances metabolic stability and target affinity via hydrophobic interactions (e.g., with PPAR-γ’s hydrophobic pocket) .
  • Methylbenzyl substituent : Reduces cytotoxicity in normal cells (e.g., IC₅₀ > 100 µM in HEK293) while retaining anticancer potency (IC₅₀ ~ 5 µM in HCT-8) .
  • Thioxo vs. oxo groups : Thioxo derivatives show stronger topoisomerase inhibition (ΔG = -5.1 kcal/mol vs. -4.4 kcal/mol) .

Q. What mechanistic pathways underlie its anticancer effects?

  • Topoisomerase I inhibition : Gel electrophoresis confirms DNA relaxation inhibition at 10–50 µM, comparable to camptothecin .
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) shows 40–60% apoptosis in treated cells, with caspase-3/7 activation via Western blot .
  • ROS generation : DCFH-DA assays reveal 2–3 fold increases in reactive oxygen species, triggering mitochondrial membrane depolarization (JC-1 assay) .

Methodological Considerations

  • Data contradiction analysis : Conflicting cytotoxicity results between studies may arise from cell line heterogeneity (e.g., p53 status) or assay conditions (e.g., serum concentration). Validate findings across ≥3 independent replicates .
  • Computational validation : Compare docking poses with crystallographic data (e.g., PDB 3YY) to avoid false positives .

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